1-(3-methylbutyl)cyclopropan-1-amine
Overview
Description
1-(3-Methylbutyl)cyclopropan-1-amine is a chemical compound with the molecular formula C8H17N . This compound has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The compound features a cyclopropane ring, which is known for its strained nature and interesting reactivity.
Preparation Methods
One common method for synthesizing cyclopropanes is through the use of diazomethane and a suitable alkene in the presence of a catalyst . The resulting cyclopropane can then be functionalized to introduce the amine group.
Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
1-(3-Methylbutyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation typically include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of secondary or tertiary amines.
Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions.
Scientific Research Applications
1-(3-Methylbutyl)cyclopropan-1-amine has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Mechanism of Action
The mechanism of action of 1-(3-methylbutyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strained nature allows it to participate in unique chemical reactions, which can influence biological processes. The amine group can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(3-Methylbutyl)cyclopropan-1-amine can be compared with other cyclopropane-containing compounds, such as:
Cyclopropylamine: A simpler compound with a cyclopropane ring and an amine group.
1-(2-Methylpropyl)cyclopropan-1-amine: A similar compound with a different alkyl substituent on the cyclopropane ring.
Cyclopropylmethylamine: Another related compound with a cyclopropane ring and a methylamine group.
The uniqueness of this compound lies in its specific alkyl substituent, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
1-(3-methylbutyl)cyclopropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)3-4-8(9)5-6-8/h7H,3-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVIUTIUBUVONN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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